molecular formula C15H18O3 B105394 Naphthofurandione deriv CAS No. 18375-00-3

Naphthofurandione deriv

Cat. No. B105394
CAS RN: 18375-00-3
M. Wt: 246.3 g/mol
InChI Key: FMWJLZZXAZJJIY-OLNSGIQNSA-N
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Description

Naphthofurandione deriv is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. Naphthofurandione deriv has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Naphthofurandione derivatives have been studied for their significant antibacterial properties. Research shows that certain synthesized naphthofuran derivatives exhibit excellent results against both Gram-positive and Gram-negative bacteria, making them promising candidates for further studies in the medical field (Nagarsha et al., 2022). Additionally, other naphthofuran derivatives have been evaluated for in vitro antibacterial activity against a range of bacteria, showing potent effects (Mathiyazhagan et al., 2016).

Anticancer Applications

Several naphthoquinone derivatives, closely related to naphthofurandiones, have shown diverse biological properties, particularly in anticancer activities. These derivatives have stimulated significant interest and research, with some entering clinical trials as potential cancer treatments (Tandon & Kumar, 2013). Furthermore, naphthofuran derivatives have been found to possess anti-Trypanosoma cruzi activity, with some showing higher activity than standard drugs, making them relevant in chemotherapy for Chagas' disease (da Silva Júnior et al., 2008).

Fluorescent Labeling and Imaging

Naphthofuran derivatives have been explored for their potential as fluorescent labels for biomolecules and in peptide synthesis. Their moderate fluorescence and quantum yields make them suitable for these applications (Piloto et al., 2005). Additionally, certain naphthalimide derivatives, a group that includes naphthofurandiones, have been used in DNA targeting, anticancer applications, and as fluorescent cellular imaging agents due to their rich photophysical properties (Banerjee et al., 2013).

Photopolymerization and Photochemical Applications

Naphthofurandione derivatives have been applied in photopolymerization reactions. Novel derivatives, when combined with certain compounds, can produce radicals and cations upon exposure to blue light, showing versatility and high performance in various photopolymerization applications (Xiao et al., 2014).

Insecticidal Activities

Naphthofuran derivatives have also shown promising insecticidal activities. For instance, 1,8-naphthyridine derivatives, which are structurally related to naphthofurandiones, have exhibited excellent insecticidal activity against certain aphids, indicating their potential as insecticidal structures for further modification (Hou et al., 2017).

properties

CAS RN

18375-00-3

Product Name

Naphthofurandione deriv

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(3aS,5aS,9S,9aS,9bS)-5a,9-dimethyl-3-methylidene-3a,4,5,9,9a,9b-hexahydrobenzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9-10,12-13H,1,4,6H2,2-3H3/t9-,10+,12-,13+,15+/m1/s1

InChI Key

FMWJLZZXAZJJIY-OLNSGIQNSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H]3[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C(=O)O3

SMILES

CC1C2C3C(CCC2(C=CC1=O)C)C(=C)C(=O)O3

Canonical SMILES

CC1C2C3C(CCC2(C=CC1=O)C)C(=C)C(=O)O3

synonyms

tubiferin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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